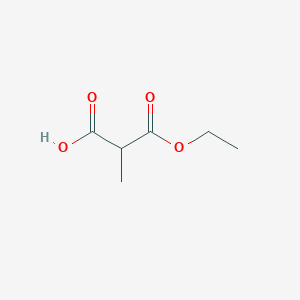

3-Ethoxy-2-methyl-3-oxopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxy-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGOCDRDNZNRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304412 | |

| Record name | methylmalonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-33-3 | |

| Record name | 2985-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylmalonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-2-methyl-3-oxopropanoic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxy-2-methyl-3-oxopropanoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (also known as monoethyl methylmalonate), a valuable intermediate in organic synthesis.[1][2] This guide is intended for researchers, chemists, and professionals in drug development who require a robust and validated methodology for preparing and confirming the identity and purity of this compound.

Compound Overview and Strategic Importance

This compound (CAS No: 2985-33-3) is a derivative of methylmalonic acid featuring both a carboxylic acid and an ethyl ester functional group.[3] This bifunctional nature makes it a versatile building block, particularly in the synthesis of more complex molecules where the differential reactivity of the acid and ester moieties can be exploited. Its applications include the preparation of various pharmaceuticals and other specialized organic compounds.[1][4]

The primary challenge in its synthesis lies in the selective manipulation of one of two identical ester groups in a precursor molecule, demanding precise control over reaction conditions to achieve a high yield of the desired mono-acid mono-ester.

| Property | Value | Source(s) |

| CAS Number | 2985-33-3 | [3][5][6] |

| Molecular Formula | C₆H₁₀O₄ | [6][7] |

| Molecular Weight | 146.14 g/mol | [6][7] |

| Boiling Point | 111 °C (at 1 Torr) | [6] |

| Density | ~1.119 g/cm³ (at 25 °C) | [6] |

| Appearance | Liquid, solid, or semi-solid | [5][8] |

Recommended Synthetic Pathway: Selective Hydrolysis

The most direct and economically viable route to this compound is the selective partial hydrolysis (saponification) of its corresponding diester, diethyl 2-methylmalonate (CAS No: 609-08-5).[9] The core of this strategy involves using a limiting amount of a strong base to hydrolyze only one of the two ester groups.

Causality Behind Experimental Design: The central principle is the stoichiometric control of the nucleophile (hydroxide ion). Diethyl 2-methylmalonate possesses two electrophilic ester carbonyl centers. By introducing approximately one equivalent of base (e.g., potassium hydroxide), a statistical and kinetically controlled reaction favors the formation of the mono-carboxylate salt. Using a large excess of base or elevated temperatures would lead to the formation of the undesired methylmalonic acid (the di-acid), which can readily decarboxylate upon acidic workup.[10][11] A study on the large-scale monohydrolysis of dialkyl malonates highlights that careful temperature control (0–4 °C) and precise stoichiometry are critical for maximizing the yield of the mono-ester.[12]

Reaction Mechanism: Base-Catalyzed Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the ester carbonyls, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.

Caption: Mechanism of selective mono-hydrolysis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the selective monohydrolysis of malonic esters.[12]

Materials and Equipment:

-

Diethyl 2-methylmalonate (1.0 eq)

-

Potassium hydroxide (KOH) (1.05 eq)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve diethyl 2-methylmalonate (1.0 eq) in absolute ethanol (approx. 2-3 mL per gram of diester).

-

Cooling: Cool the solution to 0-4 °C using an ice-water bath. Maintaining this low temperature is crucial to minimize the formation of the diacid by-product.[12]

-

Base Addition: Prepare a solution of potassium hydroxide (1.05 eq) in deionized water. Add this solution dropwise to the cooled, stirring ethanolic solution of the diester over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-4 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester spot.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Cool the remaining aqueous residue in an ice bath and carefully acidify to pH ~2 by adding concentrated HCl. This step protonates the carboxylate salt.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 111 °C at 1 Torr to obtain pure this compound.[6]

Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis.

Characterization and Data Interpretation

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[13][14]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | ~11.0-12.0 ppm: broad singlet, 1H (carboxylic acid, -COOH).4.20 ppm: quartet, 2H (ester, -OCH₂CH₃).3.50 ppm: quartet, 1H (chiral center, -CH(CH₃)-).1.40 ppm: doublet, 3H (methyl on backbone, -CH(CH₃)-).1.25 ppm: triplet, 3H (ester, -OCH₂CH₃). |

| ¹³C NMR | ~175 ppm: Carbonyl (carboxylic acid).~170 ppm: Carbonyl (ester).~62 ppm: Methylene (-OCH₂-).~48 ppm: Methine (-CH(CH₃)-).~14 ppm: Methyl (-OCH₂CH₃).~13 ppm: Methyl (-CH(CH₃)-). |

| IR Spectroscopy | 2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of a carboxylic acid).~1735 cm⁻¹: Sharp, strong C=O stretch (ester).~1710 cm⁻¹: Strong C=O stretch (carboxylic acid).~1200 cm⁻¹: C-O stretch. |

| Mass Spec (EI) | m/z = 146.14: Molecular ion [M]⁺.Fragments corresponding to loss of -OCH₂CH₃ (m/z=101), -COOH (m/z=101), and other characteristic fragments. |

Experimental Protocol: Characterization

Sample Preparation:

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

IR Spectroscopy: For a liquid sample, acquire the spectrum directly as a thin film between two NaCl or KBr plates (neat). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Conclusion

This guide outlines a reliable and validated pathway for the synthesis and characterization of this compound. The cornerstone of the synthetic strategy is the precisely controlled mono-hydrolysis of diethyl 2-methylmalonate, a method that balances reactivity and selectivity. Adherence to the detailed protocols for both synthesis and characterization will enable researchers to consistently produce and verify this important chemical intermediate for its diverse applications in chemical and pharmaceutical development.

References

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available from: [Link]

-

ChemCD. 2985-33-3 | this compound| spectrum. Available from: [Link]

-

ChemSynthesis. 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid. Available from: [Link]

- Google Patents. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester.

-

National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

-

ResearchGate. Investigation of the reaction with ethyl methyl malonate. Available from: [Link]

-

Organic Syntheses. ethyl ethoxymethylenemalonate. Available from: [Link]

-

LookChem. DIETHYL METHYLMALONATE. Available from: [Link]

-

National Institutes of Health. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem. Available from: [Link]

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

National Institutes of Health. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754 - PubChem. Available from: [Link]

-

Global Substance Registration System. This compound - gsrs. Available from: [Link]

-

J-Stage. Chem. Pharm. Bull. 57(5): 508-510 (2009). Available from: [Link]

-

Sciencemadness.org. Preparation of Diethyl Malonate. Available from: [Link]

-

NIST WebBook. Propanoic acid, 3-ethoxy-, ethyl ester. Available from: [Link]

- Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

National Institutes of Health. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester - PubChem. Available from: [Link]

-

Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. Available from: [Link]

-

Doron Scientific. This compound. Available from: [Link]

Sources

- 1. CAS 2985-33-3: this compound [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 2985-33-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2985-33-3 [sigmaaldrich.com]

- 6. This compound CAS#: 2985-33-3 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 2985-33-3 [sigmaaldrich.com]

- 9. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. cn.chemcd.com [cn.chemcd.com]

- 14. 2985-33-3|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Spectroscopic Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This technical guide focuses on the spectroscopic characterization of 2-Bromo-5-methoxybenzaldehyde, associated with CAS number 7507-86-0. Initial searches for the requested CAS number 2985-33-3 led to a different compound, 3-ethoxy-2-methyl-3-oxopropanoic acid, for which detailed spectroscopic data is less readily available in public databases. Given the wealth of information for 2-Bromo-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis, this guide has been developed to provide a comprehensive analysis of this compound.

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its utility is particularly pronounced in the development of pharmaceutical compounds and agrochemicals, where the strategic placement of the bromo, methoxy, and aldehyde functional groups allows for diverse chemical transformations.[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-5-methoxybenzaldehyde.

Chemical Structure and Properties

IUPAC Name: 2-bromo-5-methoxybenzaldehyde[3][4]

Synonyms: 3-Methoxy-6-bromobenzaldehyde[1]

CAS Number: 7507-86-0[1][4][5]

Molecular Formula: C₈H₇BrO₂[3]

Molecular Weight: 215.04 g/mol [3]

Appearance: White to off-white crystalline solid[1]

Melting Point: 71-76 °C[1]

Caption: Chemical structure of 2-Bromo-5-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-methoxybenzaldehyde is characterized by distinct signals for the aldehyde proton, the methoxy protons, and the three aromatic protons. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.2 | Doublet of doublets | 1H | Aromatic proton (H-4) |

| ~7.0 | Doublet | 1H | Aromatic proton (H-3) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Causality Behind Assignments:

-

Aldehyde Proton (~10.3 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift.

-

Aromatic Protons (7.0-7.7 ppm): The exact chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde and bromine groups, and the electron-donating methoxy group, dictate the specific positions of these signals.

-

Methoxy Protons (~3.9 ppm): The three equivalent protons of the methyl group attached to the oxygen atom appear as a sharp singlet in a region typical for methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C-5, attached to -OCH₃) |

| ~135 | Aromatic Carbon (C-1, attached to -CHO) |

| ~125 | Aromatic Carbon (C-6) |

| ~120 | Aromatic Carbon (C-4) |

| ~115 | Aromatic Carbon (C-3) |

| ~112 | Aromatic Carbon (C-2, attached to Br) |

| ~56 | Methoxy Carbon (-OCH₃) |

Causality Behind Assignments:

-

Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (112-160 ppm): The chemical shifts of the aromatic carbons are modulated by the attached substituents. The carbon bearing the electron-donating methoxy group (C-5) is shifted upfield compared to the others, while the carbon attached to the electron-withdrawing bromine (C-2) and the aldehyde group (C-1) are shifted downfield.

-

Methoxy Carbon (~56 ppm): This signal is in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-methoxybenzaldehyde will show characteristic absorption bands for the aldehyde and ether functional groups, as well as vibrations associated with the aromatic ring.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film from a solution evaporated on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (-CHO) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~1030 | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~800-900 | C-H Bending (out-of-plane) | Substituted Aromatic Ring |

Causality Behind Vibrational Frequencies:

-

Aldehyde C-H Stretch (~2820 and ~2720 cm⁻¹): The presence of two bands for the aldehyde C-H stretch, known as a Fermi doublet, is a highly characteristic feature for aldehydes.

-

Aldehyde C=O Stretch (~1700 cm⁻¹): The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

Aryl Ether C-O Stretches (~1250, ~1030 cm⁻¹): The C-O stretching vibrations of the methoxy group attached to the aromatic ring typically appear as two distinct bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation (Electron Ionization):

| m/z | Assignment |

| 214/216 | Molecular Ion [M]⁺ and [M+2]⁺ |

| 213/215 | [M-H]⁺ |

| 185/187 | [M-CHO]⁺ |

| 134 | [M-Br]⁺ |

| 106 | [M-Br-CO]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion (m/z 214/216): The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive piece of evidence for the presence of one bromine atom in the molecule.

-

[M-H]⁺ (m/z 213/215): Loss of a hydrogen atom, likely the aldehydic proton, is a common fragmentation pathway.

-

[M-CHO]⁺ (m/z 185/187): Loss of the formyl radical (-CHO) is another characteristic fragmentation for benzaldehydes.

-

[M-Br]⁺ (m/z 134): Cleavage of the carbon-bromine bond results in the loss of a bromine radical.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of 2-Bromo-5-methoxybenzaldehyde.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of 2-Bromo-5-methoxybenzaldehyde. The characteristic signals in each spectroscopic technique, from the aldehydic proton in ¹H NMR to the isotopic pattern in MS, serve as a reliable fingerprint for the identification and purity assessment of this important synthetic intermediate. This guide provides the foundational spectroscopic knowledge necessary for researchers and professionals working with this compound, ensuring accuracy and confidence in their synthetic and analytical endeavors.

References

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]3]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-methoxybenzaldehyde (C8H7BrO2). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of 3-Ethoxy-2-methyl-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-methyl-3-oxopropanoic acid, a mono-ethyl ester of methylmalonic acid, is a valuable reagent in organic synthesis. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines best practices for its storage and handling. We will delve into the primary degradation pathways—decarboxylation and hydrolysis—and discuss the influence of temperature, moisture, and pH. Furthermore, this document details robust analytical methods for purity assessment and provides a foundational protocol for conducting stability studies.

Introduction: Understanding the Molecule

This compound (CAS No. 2985-33-3) is a derivative of methylmalonic acid, featuring both a carboxylic acid and an ethyl ester functional group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The key to its successful application lies in maintaining its structural integrity from procurement to reaction.

Caption: Figure 1: Structure of this compound.

Core Principles of Stability: Potential Degradation Pathways

The stability of this compound is primarily influenced by two key chemical reactions: decarboxylation and hydrolysis. Understanding the mechanisms of these reactions is crucial for developing appropriate storage and handling strategies.

Decarboxylation: The Primary Thermal Liability

Similar to other β-keto acids and malonic acid derivatives, this compound is susceptible to decarboxylation upon heating.[1][2] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. The reaction is thought to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ethyl propionate.[3]

Caption: Figure 2: Decarboxylation Pathway.

Hydrolysis: Sensitivity to Aqueous Environments

The ester functional group is susceptible to hydrolysis, particularly in the presence of acid or base catalysts.[4] This reaction cleaves the ethyl ester, yielding methylmalonic acid and ethanol.[5] The rate of hydrolysis is significantly influenced by pH and the presence of water.

Caption: Figure 3: Hydrolysis Pathway.

Factors Influencing Stability and Recommended Storage

To ensure the long-term integrity of this compound, several environmental factors must be controlled.

Temperature

Recommendations:

-

Long-term Storage: A supplier recommends storage at 2-8°C in a dry, sealed container. This refrigerated condition significantly slows down potential degradation pathways.

-

Short-term (Working) Storage: For daily use, maintaining the compound in a cool, dark place is advisable. Avoid leaving it on a lab bench at ambient temperature for extended periods.

Moisture and Atmosphere

Given the susceptibility to hydrolysis, exposure to moisture should be minimized. The parent compound, malonic acid, is known to be moisture-sensitive.

Recommendations:

-

Store in a tightly sealed container to prevent the ingress of atmospheric moisture.[6][7]

-

For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and oxygen.

pH

The stability of this compound in solution is pH-dependent. Acidic conditions can accelerate both hydrolysis of the ester and decarboxylation of the carboxylic acid.[1] Conversely, strongly basic conditions will readily hydrolyze the ester and deprotonate the carboxylic acid.

Recommendations:

-

When preparing solutions, use aprotic solvents where possible.

-

If aqueous solutions are necessary, prepare them fresh and use them promptly. Buffering the solution to a neutral pH may offer some transient stability, but long-term storage in aqueous media is not recommended.

Handling and Purity Assessment

Proper handling and routine purity checks are essential to ensure the reliability of experimental results.

Safe Handling Procedures

-

Handle in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

-

Avoid inhalation of any vapors or dust.[7]

-

Wash hands thoroughly after handling.[9]

Analytical Methods for Stability and Purity Assessment

Several analytical techniques can be employed to assess the purity of this compound and to detect any degradation products.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, allowing for the identification and quantification of the parent compound and potential degradation products (e.g., ethyl propionate, methylmalonic acid). |

| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and quantify any non-volatile impurities or degradation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying and quantifying volatile degradation products, such as ethyl propionate resulting from decarboxylation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Useful for confirming the presence of key functional groups (carboxylic acid, ester) and detecting changes that may indicate degradation. |

Experimental Protocol: A Foundational Stability Study

This protocol outlines a basic workflow for evaluating the stability of this compound under different conditions.

Caption: Figure 4: Workflow for a Stability Study.

Methodology:

-

Initial Analysis (T=0):

-

Obtain a baseline purity profile of a new batch of this compound using NMR and HPLC.

-

-

Sample Preparation:

-

Aliquot the compound into several vials suitable for the chosen storage conditions.

-

Expose the vials to a matrix of conditions (e.g., refrigerated, ambient temperature, elevated temperature).

-

-

Time-Point Testing:

-

At predetermined intervals (e.g., 1, 4, and 12 weeks), remove a vial from each condition.

-

Analyze the sample using the same analytical methods as in the initial analysis.

-

-

Data Analysis:

-

Compare the results at each time point to the baseline data.

-

Identify and quantify any new peaks corresponding to degradation products.

-

Determine the rate of degradation under each condition.

-

Conclusion

The chemical integrity of this compound is paramount for its successful use in research and development. Its primary liabilities are thermal decarboxylation and hydrolysis. By adhering to the storage and handling guidelines outlined in this document—specifically, storing at refrigerated temperatures (2-8°C) in a dry, tightly sealed container—users can significantly mitigate the risk of degradation. Regular purity assessment using appropriate analytical techniques is a critical component of quality control and ensures the reliability and reproducibility of experimental outcomes.

References

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.

- University of Calgary. (n.d.). Ch21: Malonic esters.

- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). US2373011A - Production of malonic acid.

- Guidechem. (n.d.). This compound (CAS No. 2985-33-3) SDS.

- ECHEMI. (n.d.). This compound SDS, 2985-33-3 Safety Data Sheets.

- MetaSci Inc. (n.d.). Safety Data Sheet Malonic acid.

- Fisher Scientific. (2015). Safety Data Sheet - Malonic Acid.

- Gopalan, R., & Mathai, I. M. (n.d.). The kinetics of the decarboxylation of malonic acid in esters.

- Sigma-Aldrich. (2024). Safety Data Sheet - Malonic acid.

- BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis.

- Breckland Scientific Supplies Ltd. (2018). Malonic Acid - SAFETY DATA SHEET.

-

AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

- Master Organic Chemistry. (2022). Decarboxylation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to the Reactivity Profile of Mono-ethyl Methylmalonate

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of starting materials is paramount. Mono-ethyl methylmalonate, a derivative of malonic acid, represents a class of highly valuable and versatile C3 synthons. Its structure is deceptively simple, yet it harbors a unique combination of functionalities: a carboxylic acid, an ester, and an α-methylated active methylene group. This trifecta of reactive sites provides chemists with a powerful tool for molecular construction, enabling the synthesis of complex scaffolds that might otherwise require more convoluted pathways.

Half-esters of malonic acids, such as mono-ethyl methylmalonate, are crucial intermediates in the synthesis of a wide array of significant pharmaceuticals and natural products.[1] Unlike its more common parent, diethyl malonate, the presence of a free carboxylic acid moiety alongside the ester group allows for differential reactivity and opens up distinct synthetic avenues, including direct participation in peptide couplings, specific esterifications, and decarboxylative transformations under milder conditions. This guide provides an in-depth exploration of the synthesis and core reactivity profile of mono-ethyl methylmalonate, offering field-proven insights and detailed protocols for its application in research and development.

Synthesis: Accessing the Key Intermediate

The most practical and scalable approach to synthesizing mono-ethyl methylmalonate is through the selective monohydrolysis of its corresponding diester, diethyl methylmalonate.[1] This method is environmentally benign, utilizes inexpensive reagents, and avoids the generation of hazardous by-products, making it highly suitable for process chemistry.[1] The key to this transformation is controlling the stoichiometry of the base to favor the cleavage of only one ester group.

Workflow for Selective Monohydrolysis

Caption: Workflow for the synthesis of mono-ethyl methylmalonate.

Experimental Protocol: Large-Scale Synthesis of Mono-ethyl Methylmalonate

This protocol is adapted from established procedures for the selective monohydrolysis of related malonic esters.[1] The rationale for using a co-solvent like acetonitrile is to ensure the homogeneity of the reaction mixture, while conducting the reaction at low temperatures (0–4 °C) minimizes the risk of double hydrolysis, thus maximizing the yield of the desired mono-ester.[1]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve diethyl methylmalonate (0.12 mol) in acetonitrile (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath, ideally within a cold room to maintain a stable temperature.[1]

-

Base Addition: Add a pre-cooled aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.0 equivalent) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0–4 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2–3 with cold 1 M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated aqueous NaCl solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]

-

Purification: After filtering off the drying agent, concentrate the solution using a rotary evaporator. Purify the resulting oil by distillation under reduced pressure to yield mono-ethyl methylmalonate as a colorless oil.[1]

| Parameter | Condition | Yield (%) | Reference |

| Substrate | Diethyl methylmalonate | 83 | [1] |

| Base | KOH | [1] | |

| Co-solvent | THF / Acetonitrile | [1] | |

| Temperature | 0–4 °C | [1] | |

| Time | 1 hour | [1] |

Core Reactivity Profile

The reactivity of mono-ethyl methylmalonate is governed by the interplay between its acidic α-proton, the nucleophilic character of its enolate, and the electrophilic nature of its two distinct carbonyl groups.

Acidity and Enolate Formation

The methylene proton in malonic esters is significantly acidic (pKa ≈ 13 for diethyl malonate) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge across both adjacent carbonyl groups.[2] The α-methyl group in mono-ethyl methylmalonate has a minor electronic effect but does not prevent the facile formation of the corresponding enolate with a suitable base.

Causality in Base Selection: The choice of base is critical and depends on the subsequent reaction. For alkylations, a non-nucleophilic base like sodium ethoxide in ethanol is classic, ensuring complete deprotonation without competing reactions.[2] For condensations like the Knoevenagel, weaker amine bases are sufficient to generate a catalytic amount of the enolate.[3]

Caption: Generation of the resonance-stabilized enolate.

C-Alkylation: The Malonic Ester Synthesis

A cornerstone reaction is the alkylation of the enolate with an alkyl halide, a classic malonic ester synthesis pathway to form substituted carboxylic acids.[2] The reaction proceeds via an SN2 mechanism, where the enolate acts as a potent carbon nucleophile.[2]

Mechanism of Alkylation

Caption: The malonic ester synthesis pathway.

Experimental Considerations:

-

Substrate Scope: The reaction is most efficient with methyl, primary, allylic, or benzylic halides. Secondary halides are poor substrates, and tertiary halides undergo elimination.[2]

-

Self-Validation: The protocol is self-validating as the formation of the C-alkylated product can be easily confirmed by NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry (increase in molecular weight corresponding to the added alkyl group).

Protocol: α-Alkylation followed by Decarboxylation

-

Enolate Formation: Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol. Add mono-ethyl methylmalonate (1.0 eq) dropwise at room temperature.

-

Alkylation: Add the desired primary alkyl bromide (1.05 eq) to the enolate solution and heat the mixture to reflux for 2–4 hours, or until TLC indicates consumption of the starting material.[4]

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of NaOH (3.0 eq). Reflux the mixture for 2-3 hours to hydrolyze the ethyl ester.

-

Decarboxylation: After cooling, acidify the mixture with concentrated HCl until pH < 2. Heat the solution to reflux for 4-6 hours to effect decarboxylation.[2][5] Carbon dioxide evolution will be observed.

-

Workup: Cool the solution and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry and concentrate to obtain the crude product, which can be purified by distillation or recrystallization.

Knoevenagel Condensation

Mono-ethyl methylmalonate serves as an excellent active methylene component in the Knoevenagel condensation with aldehydes and, less readily, ketones.[6] This reaction, typically catalyzed by a weak base like piperidine or an amino acid, involves nucleophilic addition of the enolate to the carbonyl, followed by dehydration to yield an α,β-unsaturated product.[3][6]

Mechanism of Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

-

Setup: To a solution of an aromatic aldehyde (10 mmol) and mono-ethyl methylmalonate (11 mmol) in toluene (50 mL), add a catalytic amount of piperidine (0.5 mmol).

-

Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.

-

Workup: Once the reaction is complete, cool the mixture and wash with 1 M HCl, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by column chromatography or recrystallization.

Michael Addition

The enolate derived from mono-ethyl methylmalonate can act as a Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7] This reaction is a powerful method for forming C-C bonds and constructing 1,5-dicarbonyl systems, which are valuable precursors for cyclization reactions.[7][8]

Protocol: Michael Addition to an Enone

-

Enolate Formation: Generate the enolate of mono-ethyl methylmalonate using a catalytic amount of a base like sodium ethoxide (0.1 eq) in a suitable aprotic solvent like THF or toluene at room temperature.

-

Addition: Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) (1.0 eq) dropwise to the enolate solution.[8]

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and should be monitored.

-

Quenching: After the reaction is complete (as determined by TLC), quench by adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Applications in Drug Development and Advanced Synthesis

The reactivity profile of mono-ethyl methylmalonate makes it a strategic precursor in medicinal chemistry. The malonic ester synthesis pathway is fundamental for creating α-substituted carboxylic acids, a common motif in many drug molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its use in Knoevenagel and Michael reactions allows for the construction of complex carbon skeletons found in vasodilators, anticonvulsants, and other therapeutic agents.[9][10]

Caption: Synthetic pathways from mono-ethyl methylmalonate to drug scaffolds.

Conclusion

Mono-ethyl methylmalonate is a potent and versatile building block in organic synthesis. Its unique bifunctional nature, combined with the acidity of its α-proton, provides a reliable platform for a variety of essential carbon-carbon bond-forming reactions. From the classic malonic ester synthesis to more complex Knoevenagel and Michael additions, this reagent offers chemists a direct and efficient route to valuable intermediates. A thorough understanding of its reactivity profile, guided by the principles and protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals aiming to innovate and streamline the synthesis of complex organic molecules.

References

-

Niwayama, S. (2009). A Practical and Environmentally Benign Large-Scale Synthesis of Monomethyl Malonate and Monoethyl Malonate. Chemical and Pharmaceutical Bulletin, 57(5), 508-510. [Link]

-

Weiner, N. (1941). Malonic acid, methyl-, diethyl ester. Organic Syntheses, Coll. Vol. 2, p.279. [Link]

-

Wikipedia. (n.d.). Michael addition. In Wikipedia. Retrieved January 2, 2026. [Link]

-

Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 133-146. [Link]

-

ResearchGate. (n.d.). Investigation of the reaction with ethyl methyl malonate. ResearchGate. Retrieved January 2, 2026. [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate... ResearchGate. Retrieved January 2, 2026. [Link]

-

Desai, S. D., & Gharge, M. N. (2015). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. International Journal of ChemTech Research, 8(7), 114-119. [Link]

-

Filo. (2025). Step-by-step mechanism of the Michael addition between diethyl malonate a... Filo. Retrieved January 2, 2026. [Link]

-

Chopade, M. U., & Puranik, V. G. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: An Indian Journal, 13(1), 112. [Link]

-

Desai, S. D., & Gharge, M. N. (2015). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 5(86), 70557-70561. [Link]

-

Tundo, P., & Venturello, P. (1982). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 1453-1457. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. In Wikipedia. Retrieved January 2, 2026. [Link]

-

Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1955). Malonic acid, tert-butyl ethyl ester. Organic Syntheses, Coll. Vol. 3, p.138. [Link]

-

Chemsrc. (n.d.). Ethyl methylmalonate. Chemsrc. Retrieved January 2, 2026. [Link]

-

LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. LibreTexts. Retrieved January 2, 2026. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and diethyl malonate. ResearchGate. Retrieved January 2, 2026. [Link]

-

Pearson, R. G., & Dillon, R. L. (1953). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 75(10), 2439-2443. [Link]

-

Kandeel, Z. E., & Kurosawa, W. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-Iron(II) Complexation. Bulletin of the Chemical Society of Japan, 66(3), 856-862. [Link]

-

Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1235948. [Link]

-

Chemistry Stack Exchange. (n.d.). Decarboxylation of malonic esters. Chemistry Stack Exchange. Retrieved January 2, 2026. [Link]

- D'Alelio, G. F. (1945). U.S. Patent No. 2,373,011. Washington, DC: U.S.

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Methylmalonate as a Key Building Block in Organic Synthesis. Retrieved January 2, 2026. [Link]

-

Beier, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1867. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

The Synthetic Versatility of 3-Ethoxy-2-methyl-3-oxopropanoic Acid: A Technical Guide for Organic Chemists

Abstract

3-Ethoxy-2-methyl-3-oxopropanoic acid, also known as monoethyl methylmalonate or ethyl hydrogen 2-methylmalonate, is a valuable and versatile C3 building block in modern organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group on a methylated malonic acid backbone, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and key applications of this reagent, with a focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present visual workflows to empower researchers in leveraging the full potential of this powerful synthetic intermediate.

Introduction: Unveiling a Versatile Synthetic Tool

This compound (CAS No. 2985-33-3) is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1][2] Its structure, featuring a chiral center at the α-position, a reactive carboxylic acid, and a sterically accessible ethyl ester, makes it a highly attractive precursor for the synthesis of a wide range of organic compounds.[1][3] The presence of these functional groups allows for selective manipulations, enabling chemists to introduce diverse functionalities and build molecular complexity in a controlled manner. This guide will illuminate the core synthetic strategies involving this reagent, from its preparation to its application in key carbon-carbon bond-forming reactions and the synthesis of heterocyclic systems.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective application in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| CAS Number | 2985-33-3 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in many organic solvents | [2] |

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the selective monohydrolysis of the corresponding diester, diethyl methylmalonate. This method is advantageous due to the ready availability of the starting material and the relatively straightforward reaction conditions.

Selective Monohydrolysis of Diethyl Methylmalonate

The selective saponification of one of the two ester groups in diethyl methylmalonate can be achieved with high efficiency using a stoichiometric amount of a strong base, such as potassium hydroxide, in a mixed solvent system. The reaction is typically performed at low temperatures to minimize the formation of the dicarboxylic acid byproduct.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

Diethyl methylmalonate

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethyl methylmalonate (1 equivalent) in a minimal amount of acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of potassium hydroxide (1 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

After completion, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid while keeping the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford this compound as a colorless to pale yellow oil or solid.

-

Caption: Krapcho Decarboxylation of the title compound.

Alkylation Reactions: Building Carbon Skeletons

The α-proton of this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. Deprotonation with a suitable base, such as sodium ethoxide or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA), generates a stabilized enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. Subsequent decarboxylation of the alkylated product provides a straightforward route to α-substituted propanoic acid esters.

Experimental Protocol: α-Alkylation and Decarboxylation

-

Materials:

-

This compound

-

Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)

-

Anhydrous ethanol (for NaOEt) or Tetrahydrofuran (THF, for LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Dimethyl sulfoxide (DMSO)

-

Sodium chloride (NaCl)

-

Water (H₂O)

-

-

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent. Cool the solution to the required temperature (0 °C for NaOEt, -78 °C for LDA).

-

Slowly add the base (1.1 equivalents) and stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.1 equivalents) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Decarboxylation (Krapcho): To the crude alkylated product, add DMSO, a catalytic amount of sodium chloride, and a small amount of water. Heat the mixture to 140-160 °C until gas evolution ceases.

-

Final Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting α-substituted propionate ester by column chromatography.

-

Synthesis of Heterocyclic Compounds: Access to Barbiturates

Malonic acid derivatives are classic starting materials for the synthesis of a variety of heterocyclic compounds through condensation reactions. This compound can be utilized in the synthesis of substituted barbiturates, a class of compounds with significant pharmacological activity. The reaction involves the condensation of the malonic ester derivative with urea in the presence of a strong base, such as sodium ethoxide. The initial alkylation of the monoethyl methylmalonate allows for the introduction of various substituents at the 5-position of the resulting barbituric acid ring. [6]

Caption: Synthesis of barbiturates.

Advanced Applications and Future Outlook

The unique reactivity of this compound extends beyond these fundamental transformations. Its enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds, providing access to 1,5-dicarbonyl compounds after decarboxylation. Furthermore, Knoevenagel condensation of the active methylene group with aldehydes and ketones can lead to the formation of α,β-unsaturated products.

The development of stereoselective methods for the alkylation of the chiral center in this compound is an area of ongoing research. The ability to control the stereochemistry at this position would significantly enhance its value as a building block for the synthesis of enantiomerically pure pharmaceuticals and natural products.

Conclusion

This compound is a powerful and often underutilized reagent in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, making it a valuable tool for the construction of complex molecular frameworks. From the synthesis of functionalized carboxylic acid esters via alkylation and decarboxylation to the preparation of medicinally relevant heterocyclic compounds, the applications of this versatile building block are extensive. It is our hope that this technical guide will serve as a valuable resource for researchers, inspiring new and innovative applications of this compound in the pursuit of novel chemical entities.

References

-

Pharmaffiliates. Ethyl 2-Carboxypropionate. [Link]

-

Aliphatic Chain Hydrocarbons. This compound. [Link]

-

Stadlbauer, W.; Kappe, T. Malonates in Cyclocondensation Reactions. Molecules2001 , 6, 338-349. [Link]

-

Otera, J.; Orita, A.; Fukuda, S. Practical large scale synthesis of half-esters of malonic acid. Chem. Pharm. Bull.2009 , 57, 508-510. [Link]

-

ResearchGate. Investigation of the reaction with ethyl methyl malonate. [Link]

-

PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Org. Synth.1941 , 21, 77. [Link]

-

GSRS. This compound. [Link]

-

J-Stage. Practical large scale synthesis of half-esters of malonic acid. [Link]

-

ResearchGate. Malonates in Cyclocondensation Reactions. [Link]

- Google Patents.

- Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

Chemical Science. Carboxylates as sources of carbon nucleophiles and electrophiles: comparison of decarboxylative and decarbonylative pathways. [Link]

-

Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

- Google Patents.

-

Patsnap. Phosphonate ester derivatives and methods of synthesis thereof. [Link]

-

ChemSynthesis. 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid. [Link]

-

SUST Repository. Preparation and Structure Elucidation of Some Derivatives of Aryl Propionic Acid and Aryl Acetic Acid. [Link]

- Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 2985-33-3: this compound [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-Ethoxy-2-methyl-3-oxopropanoic acid

An In-depth Technical Guide to 3-Ethoxy-2-methyl-3-oxopropanoic Acid: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. The document delves into the historical context of its discovery, rooted in the foundational malonic ester synthesis, and presents detailed synthetic methodologies and reaction mechanisms. It further explores the compound's chemical properties and its applications as a versatile building block, particularly for professionals in research and drug development. The guide is structured to offer not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for researchers and scientists.

Introduction and Nomenclature

This compound (CAS No: 2985-33-3) is a difunctional organic compound containing both a carboxylic acid and an ethyl ester group.[1][2] This structure makes it a highly useful building block in chemical synthesis. It is also commonly referred to in literature and chemical catalogs as 2-Methylmalonic acid monoethyl ester or Ethyl hydrogen 2-methylmalonate.[3][4] The molecule's utility stems from the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations critical in the construction of complex molecular architectures for pharmaceuticals and other fine chemicals.[3]

Historical Context: The Legacy of the Malonic Ester Synthesis

The conceptual discovery of this compound is not attributable to a single event but is rather an outcome of the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the malonic ester synthesis. This method was pioneered by chemists including William Henry Perkin, Jr., who extensively explored the reactions of malonic acid esters.[5][6]

The core principle of the synthesis is the high acidity of the α-hydrogen on the methylene group of diethyl malonate, which is flanked by two electron-withdrawing ester groups.[7] This allows for easy deprotonation by a moderately strong base to form a stabilized carbanion (enolate). This nucleophilic enolate can then be alkylated by reaction with an alkyl halide.[5][8][9] The subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted acetic acid.[10][11] The creation of the target compound represents a variation of this classical sequence, where the hydrolysis step is controlled to preserve one of the ester functionalities.

Synthesis and Reaction Mechanism

The preparation of this compound is a two-step process starting from diethyl malonate. The first step involves the methylation of the α-carbon, and the second step is the selective mono-hydrolysis of the resulting diester.

Step 1: Synthesis of Diethyl Methylmalonate

The first stage is a classic enolate alkylation. Diethyl malonate is treated with a suitable base, typically sodium ethoxide, to form the corresponding enolate. It is crucial to use an alkoxide base that matches the ester groups (i.e., ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of ester products.[5] The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or methyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to yield diethyl methylmalonate.[9][10]

Experimental Protocol: Synthesis of Diethyl Methylmalonate

This protocol is adapted from established procedures for the alkylation of malonic esters.[12]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in absolute ethanol.

-

Enolate Formation: Diethyl malonate (1.0 equivalent) is added dropwise to the stirred ethoxide solution at room temperature under an inert nitrogen atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium salt of the malonate enolate.

-

Alkylation: Methyl iodide (1.0 equivalent) is added dropwise to the reaction mixture. An exothermic reaction may be observed. The mixture is then heated to reflux for 2-3 hours to drive the SN2 reaction to completion.

-

Workup: After cooling to room temperature, the solvent (ethanol) is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is evaporated to yield the crude diethyl methylmalonate. The product is then purified by vacuum distillation, with reported yields often exceeding 80%.[12]

Step 2: Selective Mono-hydrolysis to this compound

The conversion of diethyl methylmalonate to the target monoacid requires the hydrolysis of only one of the two ester groups. This can be challenging as the reaction conditions that hydrolyze the first ester can often hydrolyze the second.[13] Controlled hydrolysis is typically achieved by using a limited amount of base (e.g., one equivalent of potassium hydroxide in ethanol/water) at room temperature or slightly elevated temperatures, followed by careful acidic workup. The reaction must be monitored closely to prevent the formation of the fully hydrolyzed methylmalonic acid.

Mechanism of Synthesis

The overall mechanism involves two key transformations: enolate alkylation and ester hydrolysis.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Mechanism for the alkylation of diethyl malonate.

Applications in Research and Drug Development

This compound is a valuable intermediate for drug development professionals due to its bifunctional nature. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as amides, esters, or acid chlorides, while the ethyl ester provides a protecting group or a site for further modification.

This "mono-protected" methylmalonic acid derivative is an ideal building block for introducing a propionate substructure, which is a common motif in many biologically active molecules and natural products. Its use avoids the potentially harsh conditions required to differentiate between two carboxylic acids in methylmalonic acid itself. In drug design, the ability to selectively and sequentially build a molecule is paramount, and intermediates like this provide a reliable method for adding complexity in a controlled manner.[14]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of synthesized compounds. Below is a summary of key properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 2985-33-3 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [2][3] |

| Molecular Weight | 146.14 g/mol | [2][15] |

| IUPAC Name | This compound | |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Storage | Sealed in dry, 2-8°C | |

| InChI Key | REGOCDRDNZNRMC-UHFFFAOYSA-N |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) would be expected to show characteristic signals for an ethyl ester (quartet and triplet), a methyl group (doublet or singlet depending on context), a methine proton (quartet), and a carboxylic acid proton (broad singlet).

Conclusion

This compound is more than a simple chemical; it is a product of a rich history of synthetic methodology development. Its preparation via the malonic ester synthesis followed by selective hydrolysis showcases fundamental principles of organic chemistry that remain relevant today. For researchers in drug discovery and development, this compound serves as a key building block, enabling the efficient and controlled synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for its effective application in the laboratory.

References

- Organic Syntheses. Diethyl methylenemalonate.

- Wikipedia. Malonic ester synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Methylmalonate in Advanced Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Diethyl Methylmalonate as a Key Building Block in Organic Synthesis.

- Organic Syntheses. Working with Hazardous Chemicals.

- PrepChem.com. Synthesis of diethyl methylmalonate.

- Guidechem. What are the applications of Diethyl Malonate in organic synthesis?.

- Google Patents. US2373011A - Production of malonic acid.

- Wikipedia. Diethyl malonate.

- ElectronicsAndBooks. The Perkin Synthesis of Five- and Six-membered Rings.

- National Institute of Standards and Technology. Ethylmalonic acid - the NIST WebBook.

- National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC.

- ChemicalBook. Application of Diethyl malonate.

- National Institutes of Health. Ethylmethylmalonic acid | C6H10O4 | CID 68991 - PubChem.

- Journal of the Chemical Society, Transactions (RSC Publishing). XVIII.—On γ-phenoxy-derivatives of malonic acid and acetic acid, and various compounds used in the synthesis of these acids.

- SpectraBase. Ethylmalonic acid, dimethyl ester - Optional[FTIR] - Spectrum.

- National Institutes of Health. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem.

- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.

- ChemicalBook. This compound | 2985-33-3.

- ChemSynthesis. 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid.

- Organic Chemistry Tutor. Malonic Ester Synthesis.

- Perkin Reaction. Perkin Reaction.

- Guidechem. This compound 2985-33-3 wiki.

- BLD Pharm. 2985-33-3|this compound.

- Sigma-Aldrich. This compound | 2985-33-3.

- National Institutes of Health. Recent Developments Concerning the Application of the Mannich Reaction for Drug Design.

- YouTube. Malonic Ester Synthesis.

- ChemistryViews. Sir William Henry Perkin (1838 – 1907).

- CymitQuimica. CAS 2985-33-3: this compound.

- Sigma-Aldrich. Ethylmalonic acid 97 601-75-2.

- ResearchGate. malonic ester synthesis.

- Chad's Prep. 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis.

- BOC Sciences. CAS 6289-46-9 Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate.

- Wikipedia. Methylmalonic acid.

- TCI (Shanghai) Development Co., Ltd. This compound 2985-33-3.

- myadlm.org. Evolving roles and clinical utility of methylmalonic acid (MMA).

- National Institutes of Health. The natural history of the inherited methylmalonic acidemias - PubMed.

- ChemicalBook. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9.

- Chemsrc. CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

- National Institutes of Health. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866.

- National Institutes of Health. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed.

- Medscape. Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia.

- TCI Deutschland GmbH. Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate 6289-46-9.

- Wikipedia. Methylmalonic acidemias.

Sources

- 1. This compound | 2985-33-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 2985-33-3: this compound [cymitquimica.com]

- 4. This compound | 2985-33-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. XVIII.—On γ-phenoxy-derivatives of malonic acid and acetic acid, and various compounds used in the synthesis of these acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethylmethylmalonic acid | C6H10O4 | CID 68991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Ethoxy-2-methyl-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Scientist's Perspective on Proactive Safety

In the fast-paced world of drug discovery and chemical synthesis, the relentless pursuit of innovation can sometimes overshadow a foundational pillar of our work: safety. This guide is crafted not as a mere checklist of warnings, but as a technical resource for the discerning researcher. 3-Ethoxy-2-methyl-3-oxopropanoic acid, a versatile building block in organic synthesis, demands our respect and a nuanced understanding of its properties. This document, therefore, is designed to empower you with the knowledge to handle this compound with the confidence that comes from a deep-seated understanding of its characteristics, potential hazards, and the logic behind each safety protocol. As scientists, it is incumbent upon us to not only push the boundaries of knowledge but to do so with an unwavering commitment to the well-being of ourselves, our colleagues, and our environment.

Section 1: Unveiling the Chemical Identity and Hazard Profile

This compound, with the CAS Number 2985-33-3, is a substituted malonic acid ester. Its molecular structure, featuring both a carboxylic acid and an ester functional group, dictates its reactivity and, consequently, its hazard profile.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid or solid/semi-solid | |

| Boiling Point | 111 °C at 1 Torr | - |

| Density | 1.1192 g/cm³ at 25 °C | - |

| Storage Temperature | 2-8°C, sealed in a dry environment |

GHS Classification and Hazard Statements: A Call for Caution

Globally Harmonized System (GHS) classifications provide a standardized language for communicating hazard information. For this compound, the classifications point to its irritant properties.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): H335 - May cause respiratory irritation.[3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning". These classifications are not merely regulatory hurdles; they are critical indicators of the potential physiological effects of exposure and should guide every aspect of your handling procedures.

Section 2: The Logic of Safe Handling and Exposure Control

The principle of "as low as reasonably practicable" (ALARP) should be the guiding philosophy for minimizing exposure. This section delves into the practical application of this principle in a laboratory setting.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source.

-

Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood. This is non-negotiable, given its potential to cause respiratory irritation.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Last Barrier

While engineering controls are paramount, appropriate PPE is essential to protect against accidental contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before each use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

-

-